Mono-carboxy-isooctyl Phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Mono-carboxy-isooctyl Phthalate involves the esterification of phthalic anhydride with 2-octanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

Mono-carboxy-isooctyl Phthalate undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized to form more complex carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Applications De Recherche Scientifique

Mono-carboxy-isooctyl Phthalate is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, particularly in the context of its phthalate structure.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ester linkage.

Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of various industrial products.

Mécanisme D'action

The mechanism of action of Mono-carboxy-isooctyl Phthalate involves its interaction with cellular components. The ester linkage allows it to be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol components. These components can then interact with various molecular targets, including enzymes and receptors, to exert their effects .

Comparaison Avec Des Composés Similaires

Mono-carboxy-isooctyl Phthalate is similar to other phthalate esters such as:

Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.

Dibutyl phthalate (DBP): Used in adhesives and printing inks.

Bis(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC products. What sets this compound apart is its unique carboxyl group on the octyl chain, which can influence its reactivity and interactions with biological systems.

Activité Biologique

Mono-carboxy-isooctyl phthalate (MCiOP) is a metabolite derived from the diisononyl phthalate (DiNP), a widely used plasticizer. The biological activity of MCiOP has garnered attention due to its potential health impacts, particularly in relation to endocrine disruption and toxicity. This article reviews the current understanding of MCiOP's biological activity, including its metabolic pathways, toxicological effects, and implications for human health, supported by data tables and case studies.

Metabolism of this compound

MCiOP is formed through the metabolic hydrolysis of DiNP, which is commonly ingested or absorbed through skin contact. The metabolism occurs primarily in the liver and involves two phases:

- Phase I Hydrolysis : DiNP is hydrolyzed to form mono-isononyl phthalate (MiNP) and subsequently to MCiOP.

- Phase II Conjugation : MCiOP may undergo further conjugation with glucuronic acid for excretion.

Research indicates that the monoester metabolites, including MCiOP, often exhibit greater biological activity compared to their parent compounds .

Table 1: Metabolic Pathways of DiNP

| Compound | Metabolic Pathway | Biological Activity |

|---|---|---|

| Diisononyl Phthalate | Hydrolysis to MiNP | Moderate |

| MiNP | Hydrolysis to MCiOP | High |

| MCiOP | Conjugation | Variable |

Endocrine Disruption

MCiOP has been implicated in endocrine disruption due to its ability to interact with hormone receptors. Studies have shown that it can inhibit sulfotransferases (SULTs), enzymes crucial for hormone metabolism. In particular, MCiOP demonstrates significant inhibitory activity towards SULT1A1 and SULT1E1, which are involved in the metabolism of estrogens and other hormones .

Liver Toxicity

Research indicates that exposure to MCiOP may lead to liver damage. A computational study predicted a high probability of liver injury associated with MCiOP exposure, with clearance rates suggesting low elimination from human organisms . The compound has also been linked to increased incidences of liver tumors in animal studies .

Case Study: Occupational Exposure

A study assessing occupational exposure among plastics workers found elevated levels of urinary MCiOP concentrations compared to non-exposed controls. The findings highlighted potential risks associated with prolonged exposure in industrial settings .

Table 2: Toxicological Findings Related to MCiOP

| Study | Findings |

|---|---|

| Toxicity Assessment | High liver injury probability; inhibition of SULTs |

| Occupational Exposure Study | Elevated urinary concentrations in exposed workers |

| Meta-Analysis on Phthalates | Association with obesity and reproductive impairments |

Obesity and Metabolic Disorders

Epidemiological studies have linked phthalate exposure, including that from MCiOP, with obesity and metabolic disorders such as Type II diabetes. A systematic review indicated that prolonged exposure to various phthalates correlates with adverse metabolic outcomes .

Reproductive Health

Research suggests that maternal exposure to phthalates during preconception may increase risks of adverse reproductive outcomes, including preterm birth and impaired ovarian function . The implications for male reproductive health are also concerning, as studies have shown associations between phthalate metabolite concentrations and reduced sperm quality .

Propriétés

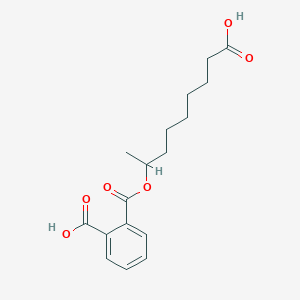

IUPAC Name |

2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOGHDLTLRKQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028113 |

Source

|

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-09-7 |

Source

|

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.